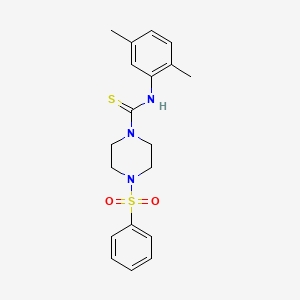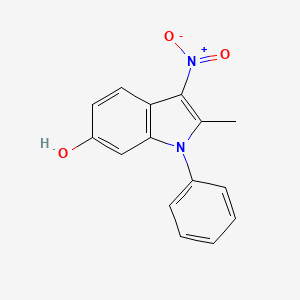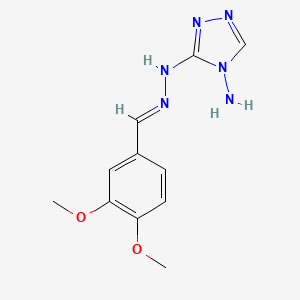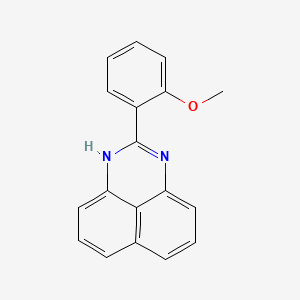![molecular formula C17H18F3NO B5816474 2-{benzyl[2-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5816474.png)
2-{benzyl[2-(trifluoromethyl)benzyl]amino}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{Benzyl[2-(trifluoromethyl)benzyl]amino}ethanol is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly referred to as BTE and is used in scientific research for its pharmacological properties. BTE is known for its ability to stimulate beta-adrenergic receptors, which are present in various tissues of the body.
作用機序
BTE works by binding to beta-adrenergic receptors and stimulating the production of cyclic AMP (cAMP). This leads to the activation of protein kinase A (PKA), which in turn activates a variety of downstream signaling pathways. The exact mechanism of action of BTE is not fully understood, but it is thought to involve the activation of both beta-1 and beta-2 adrenergic receptors.
Biochemical and Physiological Effects:
BTE has a variety of biochemical and physiological effects. It is known to increase heart rate, cardiac output, and blood pressure, as well as cause bronchodilation. It has also been shown to have anti-inflammatory effects and to increase glucose uptake in skeletal muscle.
実験室実験の利点と制限
One advantage of using BTE in lab experiments is its specificity for beta-adrenergic receptors. This allows researchers to study the effects of beta-adrenergic stimulation in a controlled manner. However, one limitation of using BTE is its relatively low potency compared to other beta-adrenergic agonists. This can make it difficult to achieve the desired level of stimulation in some experiments.
将来の方向性
There are several potential future directions for research involving BTE. One area of interest is its potential use in the treatment of asthma. BTE's bronchodilatory effects make it a promising candidate for this application. Another area of interest is its potential use in the treatment of heart failure. BTE's ability to increase cardiac output and blood pressure could make it useful in this context. Finally, there is interest in exploring the potential anti-inflammatory effects of BTE and its potential use in the treatment of inflammatory diseases.
合成法
The synthesis of 2-{benzyl[2-(trifluoromethyl)benzyl]amino}ethanol involves the reaction of 2-chloroethylamine hydrochloride with benzyl 2-(trifluoromethyl)benzyl ether in the presence of sodium hydroxide. The reaction proceeds through an SN2 mechanism, resulting in the formation of the desired product. The yield of the reaction is typically around 50%.
科学的研究の応用
BTE is commonly used in scientific research for its pharmacological properties. It is known to stimulate beta-adrenergic receptors, which are present in various tissues of the body. BTE has been shown to have a variety of effects on the cardiovascular system, including increasing heart rate, cardiac output, and blood pressure. It has also been shown to have bronchodilatory effects, making it useful in the treatment of asthma.
特性
IUPAC Name |
2-[benzyl-[[2-(trifluoromethyl)phenyl]methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c18-17(19,20)16-9-5-4-8-15(16)13-21(10-11-22)12-14-6-2-1-3-7-14/h1-9,22H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGAIUPMSLQTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-2,5-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5816394.png)



![N'-{3,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzylidene}-2-(1-hydroxycyclohexyl)acetohydrazide](/img/structure/B5816418.png)
![1-[(2,3-dimethylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5816432.png)
![3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B5816438.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5816446.png)
![1-[(2-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5816452.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline](/img/structure/B5816456.png)

![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5816468.png)
![methyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate](/img/structure/B5816480.png)
